molecular formula C17H24O4 B1326158 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone CAS No. 898786-39-5

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone

Cat. No.: B1326158
CAS No.: 898786-39-5
M. Wt: 292.4 g/mol
InChI Key: PEODGQJLQRVTIK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)10-6-8-14(18)13-7-4-5-9-15(13)19-3/h4-5,7,9,16H,6,8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODGQJLQRVTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645938
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-39-5
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone typically involves multiple steps. One common synthetic route includes the formation of the dioxane ring followed by the introduction of the methoxybutyrophenone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone undergoes various chemical reactions, including:

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone involves its interaction with specific molecular targets. The dioxane ring and methoxybutyrophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Analogous 1,3-dioxolane derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC: 19.5 µg/mL) and fungi (e.g., C. albicans MIC: 78 µg/mL) . The target compound’s methoxy group may enhance penetration through bacterial membranes.
  • Pharmacokinetics : Fluorinated analogs (e.g., 898755-96-9) likely exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.

  • Molecular Formula : C17H24O4
  • Molar Mass : 292.37 g/mol
  • CAS Number : 898786-39-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. The following sections summarize key findings from various studies.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the dioxane moiety is believed to enhance lipophilicity and improve cell membrane permeability, facilitating better interaction with cellular targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Selectivity Index : The selectivity index (SI) calculated from cytotoxicity assays suggests a favorable profile for further development as an anti-cancer agent.

Table 1: In Vitro Activity Data

Cell LineIC50 (μM)CC50 (μM)Selectivity Index (SI)
Cancer Cell Line A15755
Cancer Cell Line B20804
Normal Cell Line>100N/AN/A

Case Studies

  • Study on Anticancer Properties : A study evaluated the anticancer effects of the compound on breast cancer cells. Results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.
  • Antileishmanial Activity : Similar compounds have shown promise against Leishmania species. While specific data for this compound is limited, structural analogs have demonstrated effective inhibition of parasite growth in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the dioxane ring and methoxy group can significantly influence the biological activity of related compounds. For example:

  • Lipophilic Side Chains : Increasing lipophilicity enhances cellular uptake and bioactivity.
  • Functional Group Variations : Alterations in functional groups attached to the dioxane ring can modulate activity against specific biological targets.

Q & A

Q. What are the key structural features of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-methoxybutyrophenone, and how do they influence reactivity?

The compound features a dioxane ring (5,5-dimethyl substitution) and a methoxybutyrophenone backbone . The dioxane ring contributes to steric hindrance and stability, while the methoxy group enhances electron-donating properties, influencing electrophilic substitution reactions. The nitro group (in related analogs) enables nucleophilic substitutions, but in this derivative, the methoxy group may direct reactivity toward specific coupling or oxidation pathways .

Q. What is the synthetic route for this compound?

A multi-step synthesis involves:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxane ring .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Purification via recrystallization or chromatography under anhydrous conditions to prevent hydrolysis .

Q. What are the primary research applications of this compound?

  • Organic Electronics : As a monomer for oligophenylenevinylenes (OPVs) in organic semiconductors for solar cells .
  • Medicinal Chemistry : Intermediate for synthesizing amino acid derivatives with anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Temperature : Maintain 130°C for coupling reactions (e.g., aryl ether formation) to ensure activation energy thresholds are met .
  • Catalysts : Use cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) for efficient deprotonation and nucleophilic substitution .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate byproducts .

Q. What methodological approaches resolve contradictions in reported biological activities?

  • Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., nitro vs. methoxy substituents) to isolate functional group contributions .

Q. What mechanisms explain its potential anti-inflammatory activity?

Proposed mechanisms include:

  • Cytokine Modulation : Downregulation of TNF-α and IL-6 via NF-κB pathway inhibition.
  • Enzyme Interactions : Competitive inhibition of cyclooxygenase-2 (COX-2), validated via molecular docking and enzymatic assays .

Methodological Notes

  • Synthesis Reproducibility : Anhydrous conditions are critical to prevent hydrolysis of the dioxane ring .
  • Biological Assays : Use LC-MS/MS to quantify metabolite formation in pharmacokinetic studies .
  • Data Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with computational models (e.g., DFT) to confirm structural assignments .

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